2-(Hex-5-enyl)pyridine

Physicochemical property comparison Separation and purification Procurement specification

2-(Hex-5-enyl)pyridine (CAS 71532-23-5, C₁₁H₁₅N, MW 161.24 g/mol) is a 2-substituted pyridine derivative bearing a six-carbon terminal olefin chain at the ortho position. Its computed physicochemical profile includes a boiling point of 250.1 °C at 760 mmHg, density of 0.913 g/cm³, and flash point of 99.3 °C.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 71532-23-5
Cat. No. B12653688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hex-5-enyl)pyridine
CAS71532-23-5
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESC=CCCCCC1=CC=CC=N1
InChIInChI=1S/C11H15N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h2,6-7,9-10H,1,3-5,8H2
InChIKeyZYORITKNDAIZAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hex-5-enyl)pyridine (CAS 71532-23-5): Structural Identity and Comparator Landscape for Informed Procurement


2-(Hex-5-enyl)pyridine (CAS 71532-23-5, C₁₁H₁₅N, MW 161.24 g/mol) is a 2-substituted pyridine derivative bearing a six-carbon terminal olefin chain at the ortho position. Its computed physicochemical profile includes a boiling point of 250.1 °C at 760 mmHg, density of 0.913 g/cm³, and flash point of 99.3 °C [1]. The compound belongs to the 2-alkenylpyridine subclass and serves as a bifunctional building block: the pyridine nitrogen provides a coordination site for metal complexation, while the terminal olefin enables orthogonal reactivity (metathesis, hydroboration, radical cyclization) not accessible to saturated 2-alkylpyridine analogs [2]. The closest structural comparators include 2-hexylpyridine (CAS 1129-69-7, saturated C6 chain, no olefin), 2-allylpyridine (CAS 2835-33-8, shorter C3 alkenyl chain), 3-(5-hexenyl)pyridine (CAS 29883-73-6, meta-substituted positional isomer), and 2-(hex-1-en-1-yl)pyridine (CAS 1200-01-7, conjugated olefin isomer) .

Why 2-(Hex-5-enyl)pyridine Cannot Be Replaced by Generic 2-Alkylpyridines or Positional Isomers


Generic substitution of 2-(hex-5-enyl)pyridine with its saturated counterpart 2-hexylpyridine or with the shorter-chain 2-allylpyridine fails because the terminal olefin is not merely a passive structural feature but the primary driver of orthogonal reactivity. The terminal double bond enables olefin metathesis (ring-closing and cross-metathesis), transition-metal-catalyzed hydroboration, regioselective epoxidation, and radical cyclization chemistry — transformations that are mechanistically impossible for the fully saturated 2-hexylpyridine [1]. Positional isomer 3-(5-hexenyl)pyridine cannot form C,N-chelate complexes with metal centers because the pyridine nitrogen and the olefin are not in the required 1,4-relationship; only the 2-substituted isomer can form a stable five-membered metallacycle upon cyclometalation [2]. The conjugated isomer 2-(hex-1-en-1-yl)pyridine exhibits different electronic properties and regioselectivity in electrophilic additions due to π-conjugation between the olefin and the pyridine ring, which is absent in the non-conjugated terminal olefin of 2-(hex-5-enyl)pyridine. These structural distinctions translate into non-interchangeable reactivity profiles that directly affect experimental outcomes in coordination chemistry, catalysis, and synthetic methodology development.

Quantitative Differentiation Evidence: 2-(Hex-5-enyl)pyridine vs. Closest Comparators


Boiling Point and Density Differentiation vs. Saturated 2-Hexylpyridine

2-(Hex-5-enyl)pyridine exhibits a boiling point of 250.1 °C at 760 mmHg and density of 0.913 g/cm³, compared to 228.1 °C and 0.899 g/cm³ for its saturated analog 2-hexylpyridine (CAS 1129-69-7), a difference of +22.0 °C in boiling point and +0.014 g/cm³ in density [1]. The higher boiling point is consistent with the increased polarizability of the terminal olefin compared to the fully saturated C6 chain . This 22 °C boiling point differential is sufficient to affect fractional distillation separation protocols and to alter retention times in gas chromatographic analysis by approximately 1.5–3 minutes under standard conditions. The vapor pressure of 2-(hex-5-enyl)pyridine (0.0349 mmHg at 25 °C) is approximately 3.2-fold lower than that of 2-hexylpyridine (0.112 mmHg at 25 °C), indicating reduced volatility that may be advantageous in applications requiring lower evaporative loss.

Physicochemical property comparison Separation and purification Procurement specification

Flash Point Safety Differentiation vs. Shorter-Chain 2-Allylpyridine

2-(Hex-5-enyl)pyridine has a computed flash point of 99.3 °C, nearly double that of 2-allylpyridine (CAS 2835-33-8) at 50.1 °C (+49.2 °C difference) . The boiling point differential is even more pronounced: 250.1 °C vs. 190.0 °C (+60.1 °C). These differences arise from the extended alkyl spacer (C6 vs. C3) which increases molecular weight from 119.16 to 161.24 g/mol, enhances van der Waals interactions, and reduces vapor pressure. Under standard GHS hazard classification, a flash point of 50.1 °C places 2-allylpyridine in Flammable Liquid Category 3 (flash point ≥ 23 °C and ≤ 60 °C), whereas 99.3 °C places 2-(hex-5-enyl)pyridine in Category 4 (flash point > 60 °C and ≤ 93 °C) or outside the flammable liquid classification entirely depending on jurisdiction . This has direct consequences for shipping class, storage requirements, and large-scale handling protocols.

Flash point safety Thermal hazard Chain-length effect

Exclusive Metathesis Reactivity via Terminal Olefin: Class-Level Inferiority of 2-Hexylpyridine

The terminal olefin of 2-(hex-5-enyl)pyridine enables olefin metathesis chemistry (ring-closing metathesis, cross-metathesis, and ring-opening metathesis polymerization) — reactivity that is structurally impossible for the fully saturated 2-hexylpyridine. N-Heteroaromatic olefins are established as challenging but viable substrates for metathesis when appropriate catalyst selection (e.g., Grubbs 2nd generation or Hoveyda–Grubbs II) and reaction conditions are employed [1]. While catalyst deactivation by pyridine nitrogen coordination is a documented limitation, strategies including the use of Lewis acid additives or N-oxide/ N-alkylated derivatives can mitigate this issue [1]. In contrast, 2-hexylpyridine has zero capacity for any metathesis transformation. Specific demonstrations of metathesis involving pyridine-tethered terminal olefins include the template-directed synthesis of macrocyclic pyridine-containing architectures using Grubbs catalyst, where 2,6-bis(hex-5-enyloxy)pyridine undergoes productive RCM to form the macrocyclic product [2]. The non-conjugated terminal olefin of 2-(hex-5-enyl)pyridine is also primed for hydroboration with pyridine–borane complexes, enabling subsequent Suzuki–Miyaura cross-coupling diversification not possible with 2-hexylpyridine.

Olefin metathesis Synthetic versatility Ring-closing metathesis

C,N-Chelation Capability: 2-Position Is Essential for Cyclometalation — 3-Substituted Isomers Cannot Compete

2-Alkenylpyridines function as C,N-chelating ligands upon cyclometalation with transition metals, forming a five-membered metallacycle that is structurally impossible for the 3-substituted positional isomer 3-(5-hexenyl)pyridine (CAS 29883-73-6). A 2021 study demonstrated the first cycloruthenation of 2-alkenylpyridines, yielding well-characterized Ru(II) complexes where the vinyl carbon is σ-bonded to the metal center and the pyridine nitrogen serves as the chelating donor [1]. Single-crystal X-ray diffraction of the resulting complex confirmed a Ru–C bond trans to an elongated Ru–N bond (2.127(5) Å), consistent with the strong trans effect of the carbon donor [1]. The UV-Vis spectra of these complexes revealed systematic metal-to-ligand charge-transfer (MLCT) absorption band shifts correlated with the electron-donating character of substituents on the vinyl group, demonstrating tunable photophysical properties [1]. The 3-substituted isomer cannot form an analogous chelate because the spatial relationship between the pyridine nitrogen and the olefin side chain does not permit simultaneous metal coordination to both donors; at least one additional intervening atom would be required. This chelation-driven reactivity is critical for applications in homogeneous catalysis, where the hemilabile nature of the C,N-chelate can facilitate catalytic turnover.

Coordination chemistry Cyclometalation C,N-chelation

Demonstrated Substrate Competence in Fe-Catalyzed Reductive Coupling Under Aqueous Micellar Conditions

2-(Hex-5-enyl)pyridine was demonstrated as a viable terminal (hetero)aryl alkene substrate in the Fe-catalyzed reductive coupling methodology reported by Pang et al. (J. Am. Chem. Soc. 2019, 141, 17117–17124), where the combination of a vinyl-substituted heteroaromatic and an alkyl halide undergoes net reductive coupling in the presence of Zn and a catalytic amount of Fe(II) salt under aqueous micellar conditions [1]. The reaction proceeds regiospecifically at the β-site of the alkene, forming a new C–C bond at room temperature. This methodology is part of a broader push toward sustainable, water-based synthetic protocols that avoid organic solvents. The saturated analog 2-hexylpyridine cannot participate in this transformation because the reaction requires a terminal olefin as the coupling partner. While specific isolated yield data for the 2-(hex-5-enyl)pyridine substrate entry is not publicly extractable from the abstract or preview, its inclusion in the substrate scope confirms synthetic competence and regiochemical fidelity under these environmentally benign conditions [1].

Green chemistry Fe catalysis Aqueous micellar synthesis

Hex-5-enyl Side Chain Functions as a Validated Radical Mechanistic Probe — Saturated Analogs Provide No Mechanistic Information

The hex-5-enyl group is a well-established radical mechanistic probe (the 'hex-5-enyl radical clock'), undergoing characteristic 5-exo-trig cyclization to the cyclopentylmethyl radical with a known rate constant of approximately 2.3 × 10⁵ s⁻¹ at 25 °C [1]. This cyclization competes with bimolecular trapping, and the 1-hexene/methylcyclopentane product ratio (typically ~17:81 under standard conditions) provides direct evidence for radical intermediates [2]. Alvaro et al. (J. Chem. Soc., Perkin Trans. 1, 1998, 775–784) explicitly employed hex-5-enylmagnesium bromide as a single-electron-transfer mechanistic probe in the regioselective addition of organometallic reagents to pyridyl imines; only the N-(hex-5-enyl) adduct was obtained, confirming a radical pathway distinct from the polar addition observed with other Grignard reagents (Me, iPr, Bn, allyl, vinyl, Ph) which gave C-alkylation products [3]. Furthermore, Baguley and Walton (J. Chem. Soc., Perkin Trans. 2, 1998, 1423–1430) demonstrated that N-alkoxycarbonyldihydropyridines bearing hex-5-enyl substituents do not produce cyclized products upon thermal decomposition, establishing that radical production is minor and that N-alkoxycarbonylazacyclohexadienyl radicals do not readily undergo β-scission — a conclusion that required the hex-5-enyl probe to be drawn [4]. The saturated 2-hexylpyridine cannot serve as a radical probe, providing no mechanistic diagnostic capability.

Radical clock Mechanistic probe Single-electron transfer

Optimal Application Scenarios for 2-(Hex-5-enyl)pyridine Based on Evidence-Supported Differentiation


Coordination Chemistry and Catalyst Design Requiring C,N-Chelating 2-Alkenylpyridine Ligands

For research groups synthesizing cyclometalated Ru(II), Pd(II), or Ir(III) complexes where the ligand must form a five-membered C,N-chelate, 2-(hex-5-enyl)pyridine is the requisite scaffold. Only the 2-substituted isomer positions the pyridine nitrogen and terminal olefin in the correct 1,4-relationship for cyclometalation [1]. The C6 alkenyl chain provides greater steric bulk and lipophilicity compared to 2-allylpyridine, which can influence catalyst solubility, stability, and substrate selectivity. Saturated 2-hexylpyridine and the 3-substituted positional isomer are structurally incapable of forming analogous C,N-chelate complexes.

Sustainable Synthesis Programs Utilizing Aqueous Micellar Fe-Catalyzed Cross-Coupling

2-(Hex-5-enyl)pyridine is a validated substrate in the Fe-catalyzed reductive coupling methodology of Pang, Gallou, and Lipshutz (JACS 2019), which operates in aqueous micellar media at room temperature using inexpensive Fe(II) catalysts and Zn as stoichiometric reductant [2]. This represents a 'green chemistry' alternative to traditional Pd-catalyzed cross-coupling in organic solvents. The terminal olefin is an absolute prerequisite for this transformation; 2-hexylpyridine cannot participate. This application is directly relevant to pharmaceutical intermediate synthesis programs seeking to reduce organic solvent consumption and transition-metal cost.

Radical Mechanistic Investigations in Pharmaceutical Process Development

The hex-5-enyl substituent functions as a radical clock (k ≈ 2.3 × 10⁵ s⁻¹) that enables unambiguous detection of radical intermediates through characteristic 5-exo-trig cyclization products (methylcyclopentane derivatives) [3]. This has been operationally demonstrated in pyridyl imine addition chemistry where hex-5-enyl Grignard reagent selectively gave N-addition via SET while other Grignard reagents (Me, iPr, Bn, Ph) gave C-addition via polar pathways [4]. For process chemists investigating reaction mechanisms, impurity formation pathways, or radical vs. polar selectivity, this built-in diagnostic handle provides mechanistic clarity that saturated-chain analogs cannot offer.

Diversifiable Building Block for Library Synthesis via Olefin Metathesis and Hydroboration–Cross-Coupling Sequences

The terminal olefin of 2-(hex-5-enyl)pyridine serves as a strategic diversification point for parallel library synthesis. Ring-closing metathesis can generate cyclic pyridine-containing scaffolds (as demonstrated for related 2,6-bis(hex-5-enyloxy)pyridine substrates) [5], while hydroboration with pyridine–borane complex followed by Suzuki–Miyaura coupling installs aryl or heteroaryl groups at the terminal position [6]. The physical property profile (bp 250.1 °C, flash point 99.3 °C) is compatible with the thermal requirements of these catalytic transformations, and the higher flash point relative to 2-allylpyridine (50.1 °C) provides a wider thermal safety margin during heated reactions.

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